molecular formula C13H20N2 B3851937 (cyclopropylmethyl)propyl(3-pyridinylmethyl)amine

(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine

Cat. No. B3851937
M. Wt: 204.31 g/mol
InChI Key: GTXBVWSAIOFJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” is a complex organic compound. It contains a cyclopropylmethyl group, a propyl group, and a 3-pyridinylmethyl group . The compound is related to cyclopropylmethylamine, which has a molecular weight of 71.12 g/mol .


Synthesis Analysis

The synthesis of such compounds often involves ring cleavage methodology reactions. This process can lead to the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another common method for synthesizing amines is reductive amination, which involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine .


Molecular Structure Analysis

The molecular structure of “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would be expected to contain a cyclopropylmethyl group, a propyl group, and a 3-pyridinylmethyl group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

Amines, including “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine”, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The ring cleavage reaction of 3-formyl (aza)indoles with n-propyl β-ketoester can afford m-aminoaryl-ο-propyl ethyl nicotinates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would be expected to be similar to those of related compounds. For example, cyclopropylmethylamine has a molecular weight of 71.12 g/mol . Amines are generally soluble in water and can react with acids to form salts .

Mechanism of Action

The mechanism of action of amines often involves their basicity. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific mechanism of action for “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would depend on its specific use and context.

Safety and Hazards

Amines can pose occupational hazards, including visual disturbances . Specific safety and hazard information for “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would depend on its exact composition and use. For example, cyclopropanemethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would depend on its specific applications. Amines are used intensively in various fields, including catalysts, poultry feed, corrosion inhibitors, drugs, bactericides, and herbicides . The development of new synthetic routes and applications for amines is an active area of research .

properties

IUPAC Name

N-(cyclopropylmethyl)-N-(pyridin-3-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-8-15(10-12-5-6-12)11-13-4-3-7-14-9-13/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXBVWSAIOFJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5427480

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine
Reactant of Route 3
Reactant of Route 3
(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine
Reactant of Route 4
Reactant of Route 4
(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine
Reactant of Route 5
Reactant of Route 5
(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine
Reactant of Route 6
Reactant of Route 6
(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.